molecular formula C21H28N4O2 B2399310 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 946324-23-8

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2399310
CAS No.: 946324-23-8
M. Wt: 368.481
InChI Key: WRXLFTSBFMPGAX-UHFFFAOYSA-N
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Description

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidine derivative and a phenylpropanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the piperazine ring and the phenylpropanone group. Common reagents used in these reactions include isopropyl alcohol, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
  • 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
  • 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Uniqueness

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXLFTSBFMPGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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